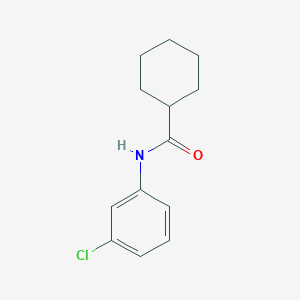

N-(3-chlorophenyl)cyclohexanecarboxamide

Description

Contextual Significance in Amide Chemistry and Cyclohexane (B81311) Derivatives

The significance of N-(3-chlorophenyl)cyclohexanecarboxamide is best understood by considering its constituent functional groups: the amide and the cyclohexane ring.

Amide Chemistry: The amide bond is a cornerstone of organic and medicinal chemistry, most notably forming the peptide bonds that link amino acids in proteins. libretexts.org Amides are generally characterized by their high stability, a consequence of resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a planar geometry and partial double-bond character to the C-N bond. numberanalytics.commasterorganicchemistry.com This stability, combined with the ability of the N-H and C=O groups to act as hydrogen bond donors and acceptors respectively, makes the amide functional group a critical component in designing molecules that can interact effectively with biological targets. numberanalytics.com The synthesis of amides is a fundamental transformation in organic chemistry, with numerous methods developed, ranging from the coupling of carboxylic acids and amines to reactions involving more reactive acyl chlorides. wikipedia.orgacs.org

Cyclohexane Derivatives: The cyclohexane ring is a prevalent motif in natural products and synthetic molecules, including many pharmaceuticals. pharmablock.comdrugbank.com Unlike flat aromatic rings, the cyclohexane moiety adopts a three-dimensional, puckered chair conformation, which can provide more specific contact points within a protein's binding pocket. pharmablock.com Incorporating a cyclohexane ring can enhance metabolic stability and influence a molecule's lipophilicity. nih.gov It can serve as a rigid scaffold or as a bioisosteric replacement for phenyl or other alkyl groups, a strategy used to optimize the pharmacological properties of a lead compound. pharmablock.com The biological activity of cyclohexane derivatives is broad, with research exploring their potential as antimicrobial and anti-inflammatory agents. azjm.orgresearchgate.net

Overview of Structural Features and Their Relevance to Molecular Design

The structure of this compound is a composite of three key fragments, each contributing distinct properties relevant to molecular design:

The Cyclohexane Ring: This saturated carbocycle provides a bulky, three-dimensional, and lipophilic component to the molecule. In molecular design, such a group can be used to fill hydrophobic pockets in enzymes or receptors. pharmablock.com Its conformational rigidity, compared to a flexible alkyl chain, can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. pharmablock.com

The 3-Chlorophenyl Group: This aromatic ring introduces a flat, rigid segment into the molecule. The chlorine atom at the meta-position modifies the electronic properties of the phenyl ring through its inductive electron-withdrawing and weak resonance-donating effects. This substitution pattern can influence intermolecular interactions, such as halogen bonding or dipole-dipole interactions, and can affect the molecule's metabolic stability and membrane permeability. The presence and position of halogen substituents on a phenyl ring are critical variables in medicinal chemistry for tuning a compound's activity. researchgate.net

The synthesis of this molecule typically involves an amidation reaction between cyclohexanecarboxylic acid or its activated derivative (like an acyl chloride) and 3-chloroaniline (B41212). ontosight.ai

Current Research Landscape and Academic Interest in Chlorophenyl-Substituted Amides

The academic interest in chlorophenyl-substituted amides spans various chemical disciplines. Research has demonstrated that this class of compounds possesses a wide range of biological activities, making them attractive scaffolds for drug discovery and agrochemical development. ontosight.aiacs.org

For instance, studies on N-(chlorophenyl)pyridinecarboxamides have focused on elucidating their solid-state structures and intermolecular interactions, providing fundamental insights into crystal engineering. researchgate.net In medicinal chemistry, related structures have been investigated for numerous applications. Analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide were synthesized to explore structure-activity relationships for cannabinoid CB1 receptor antagonists. nih.gov Furthermore, certain N-(chlorophenyl) propionamide (B166681) derivatives have been evaluated for their potential as antitumor agents. acs.org

While extensive research on this compound itself is not widely published in top-tier journals, its structural motifs are of significant interest. The compound is noted as having potential applications in the agrochemical sector, possibly due to insecticidal or fungicidal properties. ontosight.ai Its presence in chemical databases and availability from suppliers indicates its use as a building block or reference compound in broader chemical research.

Scope and Objectives of the Research Compendium

The objective of this article is to present a focused and scientifically grounded compendium on this compound. It has contextualized the compound within the broader fields of amide and cyclohexane chemistry, detailed its key structural features and their implications for molecular design, and summarized the current research landscape for structurally related compounds. The information is presented to serve as a foundational reference for researchers in organic synthesis, medicinal chemistry, and materials science.

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₆ClNO nist.govnist.gov |

| Molecular Weight | 237.725 g/mol nist.govnist.gov |

| InChI Key | WGUWTOYIQWKLDD-UHFFFAOYSA-N nist.govnist.gov |

| Synonyms | Cyclohexanecarboxamide (B73365), N-(3-chlorophenyl)- nist.gov |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Octanol/Water Partition Coefficient (logP) | 3.859 | Crippen Calculated Property chemeo.com |

| Water Solubility (logS) | -4.11 | Crippen Calculated Property chemeo.com |

| McGowan's Volume (McVol) | 183.200 ml/mol | McGowan Calculated Property chemeo.com |

| Normal Boiling Point (Tboil) | 689.52 K | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 65.47 kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 25.81 kJ/mol | Joback Calculated Property chemeo.com |

| Gas Chromatography Retention Index (Inp) | 2070.00 | NIST nist.govchemeo.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chlorophenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUWTOYIQWKLDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Transformations

Established Synthetic Pathways for N-(3-chlorophenyl)cyclohexanecarboxamide

The most conventional methods for synthesizing this compound rely on the direct or activated reaction between cyclohexanecarboxylic acid and 3-chloroaniline (B41212).

The direct condensation of a carboxylic acid and an amine is the most straightforward conceptual pathway to an amide, releasing water as the sole byproduct. researchgate.net This reaction, applied to the synthesis of this compound, involves heating a mixture of cyclohexanecarboxylic acid and 3-chloroaniline.

Reaction Scheme: Cyclohexanecarboxylic Acid + 3-Chloroaniline → this compound + H₂O

Typically, this thermal condensation requires high temperatures (often >180°C) and the removal of water to drive the reaction equilibrium toward the product. However, the high temperature can be problematic for more complex molecules. researchgate.net While simple, this approach is often less efficient than methods involving pre-activation of the carboxylic acid.

To circumvent the harsh conditions of direct thermal amidation, a common and highly effective strategy is the activation of the carboxylic acid. researchgate.net This is typically achieved by converting cyclohexanecarboxylic acid into a more reactive derivative, such as an acid chloride, or by using a coupling reagent to facilitate the reaction in situ.

Using Acid Chlorides: This two-step method first involves the conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard for this transformation. The resulting acid chloride is highly electrophilic and reacts readily with 3-chloroaniline, often at room temperature in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. sigmaaldrich.com

Step 1: Cyclohexanecarboxylic Acid + SOCl₂ → Cyclohexanecarbonyl Chloride + SO₂ + HCl

Step 2: Cyclohexanecarbonyl Chloride + 3-Chloroaniline → this compound + HCl

Using Coupling Reagents: Peptide coupling reagents are widely used to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups. researchgate.netuni-kiel.de These reagents activate the carboxylic acid in situ, creating a highly reactive intermediate that is then attacked by the amine. A variety of such reagents have been developed, each with specific advantages. researchgate.netpeptide.com For the synthesis of this compound, a selection of common coupling reagents could be employed.

Below is a table comparing several standard coupling reagents applicable to this synthesis.

| Coupling Reagent | Full Name | Byproduct | Key Features |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Highly effective; DCU byproduct is insoluble in many solvents, facilitating removal by filtration. uni-kiel.de |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Ethyl-dimethylaminopropyl-urea | Water-soluble reagent and byproduct, ideal for easy workup via aqueous extraction. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Tripyrrolidinophosphine oxide | High coupling efficiency, particularly for challenging or sterically hindered substrates. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Very rapid and efficient; often used with additives like HOBt or HOAt to suppress side reactions. |

The use of these reagents often includes an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce the risk of side reactions. peptide.com

Novel and Optimized Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Recent advancements have led to new methods applicable to the synthesis of this compound that offer improvements over traditional pathways.

Moving from stoichiometric activating agents to catalytic systems represents a significant advance in amide synthesis. Catalytic direct amidation avoids the generation of large amounts of waste from coupling reagents. Various catalysts have been explored for this purpose. For instance, boronic acid derivatives and certain silicon-based catalysts like triarylsilanols have been shown to catalyze direct amidation reactions under milder conditions than uncatalyzed thermal methods. nih.gov Rhodium-catalyzed methods have also been developed for related transformations, showcasing high yield and enantioselectivity in the synthesis of complex amines. organic-chemistry.org

Another catalytic approach is reductive amination, which could be adapted to form the target molecule from precursors like 3-aminocyclohexanone (B126829) and a chloro-substituted aromatic compound, or via the hydrogenation of an oxime intermediate derived from 1,3-cyclohexanedione. mdpi.com These catalytic routes offer atom economy and reduce reliance on stoichiometric activators.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comdntb.gov.ua These principles can be applied to the synthesis of this compound in several ways:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often increase product yields. mdpi.comnih.gov The amidation reaction could be performed under microwave heating, potentially in minutes instead of hours, and sometimes without a solvent. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanochemistry (e.g., ball milling) minimizes the use of volatile organic compounds, which are often hazardous and difficult to recycle. mdpi.comrasayanjournal.co.in

Use of Greener Solvents: When a solvent is necessary, replacing hazardous solvents like dichloromethane (B109758) or DMF with more environmentally benign alternatives such as ethanol, water, or ionic liquids aligns with green chemistry principles. researchgate.netrasayanjournal.co.in

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. tcichemicals.comnih.gov This approach offers high atom economy and step efficiency, making it attractive for modern organic synthesis. nih.gov While a direct MCR for this compound is not straightforward, the principles of MCRs, such as those seen in the Ugi or Passerini reactions, inspire the development of novel, convergent pathways. nih.govnumberanalytics.com

A convergent synthesis strategy involves preparing key molecular fragments separately and then combining them late in the synthesis. For a relatively simple molecule like this compound, the synthesis is already convergent in its most logical form (combining the two main fragments). However, the philosophy of MCRs encourages chemists to devise one-pot procedures that build complexity rapidly, representing a frontier in efficient synthesis design. nih.gov

Chemical Modifications and Derivatization Strategies

The strategic modification of this compound can be systematically approached by targeting its principal structural components. These derivatization strategies are essential for probing structure-activity relationships and for the development of novel chemical entities.

Functionalization of the Cyclohexane (B81311) Moiety

The saturated cyclohexane ring of this compound is a prime target for functionalization, which can introduce new physicochemical properties to the molecule. The introduction of hydroxyl groups, for instance, can significantly alter the polarity and potential for hydrogen bonding.

While direct, selective C-H activation of the cyclohexane ring in this compound is challenging, several established methods for cyclohexane oxidation can be applied. These methods often involve the use of transition metal catalysts or biocatalytic systems to introduce hydroxyl or keto functionalities.

Catalytic Oxidation:

The oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) is a well-established industrial process, and similar methodologies can be adapted for the functionalization of the cyclohexane ring in this compound. google.com These reactions often employ transition metal catalysts, such as those based on iron or cobalt, in the presence of an oxidizing agent like molecular oxygen or hydrogen peroxide. The general transformation can be depicted as follows:

This compound + [O] → N-(3-chlorophenyl)-hydroxycyclohexanecarboxamide + N-(3-chlorophenyl)-oxocyclohexanecarboxamide

The regioselectivity of this oxidation can be influenced by the catalyst and reaction conditions, potentially leading to a mixture of isomers (e.g., 2-, 3-, and 4-hydroxycyclohexyl derivatives).

| Catalyst System | Oxidant | Potential Products | Reference |

| Iron Porphyrins | O₂, H₂O₂ | Hydroxy and keto derivatives | researchgate.net |

| Cobalt Salts | Air | Hydroxy and keto derivatives | google.com |

Biocatalytic Hydroxylation:

A more selective approach to the hydroxylation of the cyclohexane ring involves the use of microbial or enzymatic systems. Certain microorganisms possess cytochrome P450 monooxygenases that can catalyze the regio- and stereoselective hydroxylation of a wide range of substrates, including cyclohexane derivatives. This method offers the potential for producing specific hydroxylated isomers of this compound, which are often difficult to obtain through traditional chemical synthesis.

Regioselective Substituent Introduction on the Chlorophenyl Ring

The chlorophenyl ring offers another site for modification, allowing for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule. The existing chloro substituent and the amide group play crucial roles in directing the regioselectivity of these transformations.

Directed ortho-Metalation (DoM):

The amide functionality in this compound can act as a powerful directing group in ortho-lithiation reactions. lookchem.com Treatment with a strong organolithium base, such as sec-butyllithium (B1581126) in the presence of TMEDA, can selectively deprotonate the phenyl ring at the position ortho to the amide group. lookchem.com In the case of this compound, there are two possible ortho positions: C2 and C6. The directing effect of the amide group, combined with the electronic influence of the chlorine atom at C3, makes the C2 position the most likely site for lithiation due to its higher acidity. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new substituents.

| Position | Reagents | Electrophile (E) | Product |

| C2 | 1. sec-BuLi, TMEDA, THF, -78 °C; 2. E | I₂, Br₂, MeI, CO₂, etc. | N-(2-E-3-chlorophenyl)cyclohexanecarboxamide |

| C6 | Less favored |

Halogenation:

Electrophilic aromatic substitution, such as halogenation, can also be employed to introduce additional substituents onto the chlorophenyl ring. The directing effects of the amide group (ortho-, para-directing) and the chlorine atom (ortho-, para-directing) will influence the position of the incoming electrophile. Given that the para position to the amide is occupied by the chlorine, and the ortho positions are C2 and C6, substitution is likely to occur at these positions. The presence of the deactivating chlorine atom might necessitate the use of a catalyst to facilitate the reaction. rsc.org

Synthesis of Isotopic Analogs for Mechanistic Investigations

Isotopically labeled analogs of this compound are invaluable tools for mechanistic studies, particularly in the fields of drug metabolism and pharmacokinetics. Deuterium (B1214612) (²H) and carbon-13 (¹³C) are the most commonly used stable isotopes for this purpose.

Deuterium Labeling:

Deuterated analogs can be synthesized to investigate kinetic isotope effects, which can provide insights into the rate-determining steps of metabolic pathways. For this compound, deuterium can be incorporated into either the cyclohexane ring or the chlorophenyl moiety.

Deuterated Cyclohexane Moiety: The synthesis could start from a deuterated cyclohexanecarboxylic acid. chemrxiv.orgnih.gov This labeled precursor can then be coupled with 3-chloroaniline to yield the final deuterated product.

Deuterated Phenyl Ring: Alternatively, deuteration of the aromatic ring could be achieved through methods such as acid-catalyzed H/D exchange on 3-chloroaniline prior to its coupling with cyclohexanecarboxylic acid chloride.

| Labeled Precursor | Coupling Reaction | Product |

| Cyclohexane-d₁₁-carboxylic acid | + 3-Chloroaniline | N-(3-chlorophenyl)cyclohexane-d₁₁-carboxamide |

| 3-Chloroaniline-d₄ | + Cyclohexanecarbonyl chloride | N-(3-chlorophenyl-d₄)cyclohexanecarboxamide |

Carbon-13 Labeling:

¹³C-labeled analogs are particularly useful for tracing the metabolic fate of the molecule using techniques like mass spectrometry and NMR spectroscopy. The synthesis of a ¹³C-labeled version of this compound would typically involve the use of a ¹³C-labeled starting material.

¹³C-labeled Cyclohexanecarbonyl Chloride: This could be prepared from ¹³C-labeled benzoic acid via hydrogenation and subsequent conversion to the acid chloride. wikipedia.org

¹³C-labeled 3-Chloroaniline: The synthesis could start from commercially available ¹³C-labeled benzene (B151609) or other simple precursors, which are then elaborated to 3-chloroaniline through a multi-step synthesis. rsc.org

The labeled precursor would then be used in the final amide coupling step to produce the desired ¹³C-labeled this compound.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules.

For N-(3-chlorophenyl)cyclohexanecarboxamide, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Key vibrational modes would include:

N-H Stretching: A sharp to broad band is anticipated in the region of 3400-3200 cm⁻¹, characteristic of the N-H bond in the secondary amide.

C=O Stretching (Amide I band): A strong absorption peak is expected around 1680-1630 cm⁻¹, which is indicative of the carbonyl group in the amide linkage.

N-H Bending (Amide II band): This band, resulting from the coupling of N-H in-plane bending and C-N stretching, typically appears in the 1570-1515 cm⁻¹ region.

C-H Stretching: Vibrations of the C-H bonds in the cyclohexane (B81311) and phenyl rings would produce multiple bands. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexane ring appears just below 3000 cm⁻¹.

C-Cl Stretching: A moderate to strong band in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the C-Cl stretching vibration on the phenyl ring.

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and those involving non-polar bonds, such as the C-C bonds of the aromatic and aliphatic rings, are often more intense in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution and the solid state.

Proton (¹H) NMR for Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For this compound, distinct signals are expected for the protons on the phenyl ring, the amide proton, and the protons of the cyclohexane ring.

Aromatic Protons: The protons on the 3-chlorophenyl ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will lead to a complex splitting pattern (e.g., multiplets).

Amide Proton (N-H): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration, but generally appears downfield (δ 7.5-8.5 ppm).

Cyclohexane Protons: The eleven protons on the cyclohexane ring will give rise to a series of complex multiplets in the upfield region (typically δ 1.0-2.5 ppm) due to their diastereotopic nature and complex spin-spin coupling.

Detailed experimental ¹H NMR spectral data, including specific chemical shifts and coupling constants for this compound, were not found in the available literature.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment.

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 170-180 ppm.

Aromatic Carbons: The six carbons of the 3-chlorophenyl ring will produce signals in the aromatic region (δ 110-150 ppm). The carbon attached to the chlorine atom will have its chemical shift influenced by the halogen's electronegativity and anisotropic effects.

Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region (δ 20-50 ppm).

Specific, experimentally determined ¹³C NMR chemical shift data for this compound is not available in the surveyed literature. A general ¹³C NMR chemical shift table is provided below for context.

Table 1: General ¹³C NMR Chemical Shift Ranges

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Alkanes (C-C) | 5 - 45 |

| Alkyl Halides (C-Cl) | 25 - 50 |

| Alcohols/Ethers (C-O) | 50 - 90 |

| Alkynes (C≡C) | 65 - 90 |

| Alkenes (C=C) | 100 - 150 |

| Aromatic Rings | 110 - 160 |

| Carboxylic Acids/Esters | 160 - 185 |

This table provides general chemical shift ranges and is not specific to this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin coupling networks, helping to trace the connectivity of protons within the cyclohexane ring and the phenyl ring separately.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). It is instrumental in connecting the different fragments of the molecule, for instance, by showing a correlation between the amide proton and the carbons of both the phenyl and cyclohexane rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It would be particularly useful in determining the preferred conformation of the molecule, such as the relative orientation of the phenyl and cyclohexane rings.

A comprehensive 2D NMR analysis of this compound has not been reported in the scientific literature searched.

Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form. It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. ssNMR can distinguish between different polymorphs by detecting variations in chemical shifts and relaxation times that arise from differences in the local molecular environment and packing. Furthermore, ssNMR can provide insights into the nature of supramolecular assemblies by probing intermolecular interactions.

There are no published studies utilizing solid-state NMR for the characterization of this compound found in the searched literature.

X-ray Crystallography and Single-Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wisc.edu A successful single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. It would also elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing.

Key structural parameters that would be determined include:

The conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).

The planarity of the amide group.

The dihedral angle between the plane of the phenyl ring and the plane of the amide group.

Intermolecular hydrogen bonding patterns involving the amide N-H and C=O groups.

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal structure of this compound.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(4-chlorophenyl)acetamide |

| N-(4-chlorophenyl)cyanamide |

| Carbon |

Crystal Packing and Intermolecular Interactions

In analogous compounds, such as N-(chlorophenyl)pyridinecarboxamides, hydrogen bonding is a predominant feature. dcu.ieresearchgate.net These interactions often occur between the amide N-H group and a nitrogen atom of a pyridine (B92270) ring or the carbonyl oxygen of a neighboring amide, leading to the formation of chains or dimers. dcu.ieresearchgate.net For instance, in some N-(chlorophenyl)pyridinecarboxamide isomers, N−H···N hydrogen bonds create aggregated chains, while in others, amide···amide intermolecular interactions are observed. dcu.ieresearchgate.net

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | Amide N-H | Amide C=O | Formation of chains or dimers |

| Halogen Bonding | C-Cl | Electronegative atom (e.g., O) | Directional interaction influencing packing |

| C-H···π Interactions | C-H (cyclohexane or phenyl) | Phenyl ring | Stabilization of layered structures |

| π–π Stacking | Phenyl ring | Phenyl ring | Contribution to crystal density and stability |

Conformational Analysis of the Cyclohexane Ring and Amide Linker

The conformational flexibility of this compound is primarily centered around the cyclohexane ring and the rotatable bonds of the amide linker.

The cyclohexane ring is well-known to adopt a chair conformation as its most stable arrangement. libretexts.orgmasterorganicchemistry.com This conformation minimizes both angle strain, by maintaining tetrahedral bond angles of approximately 109.5°, and torsional strain, by ensuring all adjacent C-H bonds are in a staggered arrangement. libretexts.orgmasterorganicchemistry.com The cyclohexane ring can undergo a process called "ring flipping," where it rapidly interconverts between two equivalent chair conformations. libretexts.org In a substituted cyclohexane, this flipping can lead to the interconversion of axial and equatorial substituents.

The amide linker introduces additional conformational possibilities. Rotation around the C-N bond of the amide group and the C-C bond connecting the carbonyl group to the cyclohexane ring will determine the relative orientation of the two main structural motifs. The planarity of the amide group (O=C-N-H) is generally maintained due to resonance. Intramolecular hydrogen bonding between the amide proton and the chlorine atom on the phenyl ring, or other steric and electronic factors, can influence the preferred conformation of the amide linker relative to the phenyl ring. In related N-(chlorophenyl)pyridinecarboxamides, intramolecular N-H···N interactions have been shown to affect molecular planarity. dcu.ieresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The nominal molecular weight of this compound is 237 g/mol . nist.govnist.gov

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M+) at m/z 237. The fragmentation patterns for amides and halogenated aromatic compounds are well-established. libretexts.orgnih.gov For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation for amines and amides. libretexts.orgmiamioh.edu

McLafferty Rearrangement: Primary amides can exhibit a characteristic base peak due to this rearrangement. libretexts.org

Cleavage of the Amide Bond: Scission of the C-N bond would lead to the formation of cyclohexanecarbonyl and 3-chloroaniline (B41212) related fragments.

Loss of Chlorine: The loss of a chlorine radical from the molecular ion is a possible fragmentation pathway. nih.gov

Fragmentation of the Cyclohexane Ring: The cyclohexane ring can undergo characteristic fragmentation, often involving the loss of ethene (C2H4). nih.gov

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. Techniques like pseudo-MS³ can be employed to gain more detailed structural information by inducing further fragmentation of primary fragment ions. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment | Fragmentation Pathway |

| 237 | [C13H16ClNO]+• | Molecular Ion |

| 208 | [C13H16NO]+ | Loss of Cl• |

| 127 | [C6H4ClNH2]+• | 3-chloroaniline radical cation |

| 111 | [C7H11O]+ | Cyclohexylcarbonyl cation |

| 83 | [C6H11]+ | Cyclohexyl cation |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Investigations

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. nih.gov this compound itself is not chiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center into the cyclohexane ring or by creating atropisomers through restricted rotation, CD spectroscopy would be invaluable for their stereochemical analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov For a chiral derivative of this compound, the CD spectrum would provide information about the absolute configuration and conformational preferences of the molecule in solution. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. mdpi.com

Time-resolved circular dichroism (TRCD) could be used to study dynamic changes in chirality, such as conformational changes or photochemical reactions of chiral derivatives. nih.gov Theoretical calculations are often used in conjunction with experimental CD spectra to assign the absolute configuration of a chiral molecule. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of carboxamide derivatives due to its balance of computational cost and accuracy. The B3LYP functional combined with a 6-311G(d,p) basis set is frequently employed for geometry optimization and electronic structure analysis. researchgate.net For N-(3-chlorophenyl)cyclohexanecarboxamide, these calculations would predict the equilibrium geometry, including crucial bond lengths and angles.

Based on studies of similar compounds, the optimized geometry would reveal a chair conformation for the cyclohexane (B81311) ring. The amide linkage, being planar, would influence the orientation of the phenyl ring. The table below presents hypothetical, yet representative, optimized geometric parameters for this compound, derived from typical values for related structures.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.35 Å |

| N-H Bond Length | ~1.01 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-N-C Bond Angle | ~122° |

| O=C-N Bond Angle | ~124° |

Note: These values are illustrative and based on DFT calculations for analogous molecules.

For even greater accuracy, ab initio methods, such as Hartree-Fock (HF) or more advanced post-Hartree-Fock methods, can be utilized. While computationally more intensive than DFT, ab initio calculations are valuable for refining electronic energies and molecular properties. These high-accuracy predictions are particularly useful for calibrating results from more economical methods like DFT and for providing benchmark data where experimental results are unavailable.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the cyclohexane ring and the rotation around the amide bond mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers is key to predicting the molecule's behavior.

Table 2: Summary of Conformational Parameters

| Feature | Description | Predicted Stable Conformation |

| Cyclohexane Ring | Puckered six-membered ring | Chair conformation mdpi.com |

| Amide Bond | Planar C(=O)N-H group | Trans configuration favored |

| Phenyl Ring Orientation | Rotation around the N-C(phenyl) bond | Torsion angle dependent on steric and electronic factors |

Mapping the potential energy surface (PES) provides a comprehensive view of the energy landscape, revealing the stable conformers (local minima) and the energy barriers (transition states) that separate them. For this compound, a PES scan would typically involve systematically rotating key dihedral angles, such as the one defining the orientation of the phenyl ring. This analysis helps in understanding the dynamics of conformational changes and the likelihood of different conformers being populated at a given temperature.

Molecular Orbital Analysis

No published computational studies were found to contain the specific NMR, vibrational, Hirshfeld surface, energy framework, or HOMO-LUMO data for this compound. Generating such an article would require extrapolating from different molecules, which would be scientifically inaccurate and misleading.

Compound Names Mentioned

Since no specific data could be presented, a table of compound names is not applicable.

Structure Reactivity Relationships and Mechanistic Studies

Influence of Structural Features on Chemical Reactivity and Selectivity

The reactivity of N-(3-chlorophenyl)cyclohexanecarboxamide is primarily governed by the electronic and steric characteristics of its constituent parts: the N-(3-chlorophenyl) group and the cyclohexanecarboxamide (B73365) moiety.

The N-(3-chlorophenyl) Group: The chlorine atom on the phenyl ring significantly influences the molecule's electronic properties. Halogens exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (due to their electronegativity) but electron-donating through resonance (due to their lone pairs of electrons). libretexts.org For chlorine, the inductive effect typically outweighs the resonance effect, making the phenyl ring electron-deficient compared to benzene (B151609). This deactivation slows the rate of electrophilic aromatic substitution reactions. libretexts.org The substituent's position at the meta-position directs incoming electrophiles primarily to the ortho and para positions relative to the amide group, but to positions 4, 6, or 2 relative to the chlorine atom.

The Amide Linkage: The amide group itself is a crucial functional center. The nitrogen lone pair is delocalized into the carbonyl group, which reduces the nucleophilicity of the nitrogen compared to an amine. However, the N-H proton is weakly acidic. The presence of the electron-withdrawing 3-chlorophenyl group further increases the acidity (lowers the pKa) of the N-H proton, making it more susceptible to deprotonation under basic conditions. escholarship.org This feature is critical for reactions involving the amide nitrogen, such as N-alkylation or N-arylation. escholarship.org

The Cyclohexyl Group: As a saturated alkyl group, the cyclohexyl moiety acts as a weak electron-donating group and provides significant steric bulk. This steric hindrance can influence the approach of reagents to the adjacent carbonyl group, potentially affecting reaction rates and selectivity.

In catalytic reactions, such as nickel-photoredox catalyzed arylations, electron-poor amides (like those bearing a chlorophenyl group) have been observed to be well-suited for the methodology, likely due to their lower pKa values which facilitate the formation of key intermediates. escholarship.org

Kinetic and Thermodynamic Aspects of this compound Transformations

Kinetic and thermodynamic data provide quantitative insight into the stability and reaction pathways of this compound. While specific experimental data for this exact molecule is limited, its properties can be understood through calculated values and by analogy to closely related systems.

Thermodynamic Properties: Calculated thermodynamic parameters offer a baseline for understanding the compound's energetic landscape.

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | 134.35 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -107.12 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 25.81 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 65.47 | kJ/mol | Joback Calculated Property chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.859 | Crippen Calculated Property chemeo.com |

Kinetic Aspects: Kinetic studies on the aminolysis of analogous compounds, such as 3-chlorophenyl 4-nitrophenyl thionocarbonate, reveal important mechanistic details. nih.gov In these reactions, the rate-determining step is often the formation of a zwitterionic tetrahedral intermediate. nih.gov The rate of this step is influenced by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing effect of the 3-chloro substituent enhances the electrophilicity of the carbonyl carbon, leading to a faster reaction rate compared to analogues with electron-donating groups. nih.gov For the reactions of 3-chlorophenyl 4-nitrophenyl thionocarbonate with a series of alicyclic amines, the Brønsted-type plot (a plot of the logarithm of the rate constant versus the pKa of the conjugate acid of the amine) was linear with a slope (β1) of 0.20, indicating that the formation of the tetrahedral intermediate is the rate-determining step. nih.gov This suggests that transformations at the carbonyl group of this compound would follow similar mechanistic pathways, with kinetics sensitive to the nucleophilicity of the attacking species and the stability of the tetrahedral intermediate.

Role as a Precursor or Intermediate in Complex Organic Reactions

This compound serves as a valuable precursor or intermediate in the synthesis of more complex molecules. Its structure contains multiple reactive sites—the amide N-H bond, the carbonyl group, and the aromatic ring—that can be selectively functionalized.

The amide N-H bond offers a strategic point for modification. It can undergo N-arylation reactions, for instance, through modern catalytic methods like nickel-photoredox catalysis, to form highly functionalized tertiary amides. escholarship.org This "late-stage functionalization" approach is attractive as it allows for the modular and divergent synthesis of amide libraries from a common precursor. escholarship.org

Investigations into Non-Covalent Interactions and Supramolecular Assembly Formation

Non-covalent interactions (NCIs) are critical in dictating the three-dimensional structure, crystal packing, and physicochemical properties of this compound. mhmedical.com These interactions, though weaker than covalent bonds, collectively govern the formation of ordered supramolecular assemblies. mdpi.com

Studies on structurally similar N-(chlorophenyl)pyridinecarboxamides provide a strong model for the interactions expected for this compound. researchgate.net The key NCIs include:

Hydrogen Bonding: The most significant interaction is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. This N-H···O=C interaction typically leads to the formation of robust one-dimensional chains or two-dimensional sheets, a common motif in secondary amides. researchgate.net

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic region (such as a carbonyl oxygen) on an adjacent molecule. This C-Cl···O interaction is a directional force that can influence crystal packing.

C-H···O and C-H···π Interactions: The numerous C-H bonds on the cyclohexyl and phenyl rings can act as weak hydrogen bond donors, interacting with carbonyl oxygens or the π-system of the aromatic ring. mdpi.com

π-π Stacking: The electron-deficient 3-chlorophenyl rings can engage in π-π stacking interactions with rings of adjacent molecules, further stabilizing the crystal lattice.

The interplay of these varied interactions results in a specific, low-energy crystal packing arrangement. The study of these supramolecular assemblies is crucial as it connects molecular structure to macroscopic properties like melting point, solubility, and polymorphism. rsc.orgnih.gov Analytical techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis are used to visualize and quantify these interaction landscapes. researchgate.net

Photochemical Behavior and Intramolecular Photosubstitution Mechanisms

The photochemical behavior of this compound is largely associated with modern synthetic methods that utilize light to drive chemical reactions under mild conditions. Specifically, the N-aryl amide moiety is reactive in photoredox catalytic cycles. nih.govchemistryviews.org

Recent research has demonstrated that N-arylations of amides can be achieved using nickel-photoredox catalysis. escholarship.org In such a system, a photocatalyst (often an iridium or ruthenium complex) absorbs light and enters an excited state. This excited-state catalyst can then engage in single-electron transfer events with the nickel catalyst and the amide substrate. A proposed mechanism involves the photoinduced oxidation of a Ni(II)-aryl-amido intermediate to a transient Ni(III) species. escholarship.org This oxidation facilitates a challenging C-N reductive elimination step, which forms the desired arylated amide product and regenerates the active catalysts. escholarship.org

These photochemical methods offer significant advantages over traditional thermal reactions, as they often proceed at moderate temperatures and in the presence of weak bases, making them compatible with sensitive functional groups. chemistryviews.org Therefore, this compound is a suitable substrate for these light-driven transformations, allowing for its conversion into more complex products without harsh reaction conditions.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone of separation science and is indispensable for the analysis of N-(3-chlorophenyl)cyclohexanecarboxamide. These techniques separate the target analyte from impurities, starting materials, and by-products based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase (RP-HPLC) method is typically the most suitable approach.

Method development for this compound involves the systematic optimization of several key parameters to achieve adequate separation (resolution) and signal intensity. A typical starting point would involve a C18 stationary phase, which is a nonpolar column that effectively retains the moderately nonpolar analyte. The mobile phase would likely consist of a mixture of an aqueous component (water, often with a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. rasayanjournal.co.innih.gov

Isocratic elution (constant mobile phase composition) may be sufficient for simple purity checks, while gradient elution (varying mobile phase composition over time) is employed for separating complex mixtures with components of varying polarities. vliz.be Detection is commonly achieved using a UV detector, as the 3-chlorophenyl group acts as a chromophore, absorbing light in the UV region. The development process aims to find the optimal conditions that provide a sharp, symmetrical peak for the analyte, well-separated from any impurity peaks. nih.govresearchgate.net The method's reliability for quantitative purposes is established through validation, which assesses linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 1: Typical Parameters for HPLC Method Development

| Parameter | Selection / Condition | Purpose |

|---|---|---|

| Stationary Phase | C18, C8 | Nonpolar phase for reversed-phase chromatography. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Organic modifier and aqueous phase to control elution. |

| Additives | Formic Acid (0.1%), Ammonium Acetate | Improves peak shape and controls ionization for MS detection. |

| Elution Mode | Isocratic or Gradient | Constant or varied mobile phase for simple or complex samples. |

| Flow Rate | 0.5 - 1.5 mL/min | Affects analysis time and separation efficiency. |

| Column Temperature | 25 - 40 °C | Optimizes viscosity and improves peak shape and reproducibility. |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) | Quantifies the analyte based on UV absorbance or mass-to-charge ratio. |

| Injection Volume | 5 - 20 µL | Amount of sample introduced into the system. |

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis. The National Institute of Standards and Technology (NIST) has documented GC data for this compound, indicating its successful analysis using this technique. nist.gov

In a typical GC application, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or nitrogen). The separation occurs within the column, which contains a stationary phase. For this compound, a non-polar or semi-polar column is effective. The NIST data specifies the use of a capillary column with a 5% Phenyl methyl siloxane stationary phase, which is a common, versatile phase. ontosight.ai The retention index (I) value of 2070 on this non-polar column provides a standardized measure of its elution time relative to n-alkanes, aiding in its identification. nist.govontosight.ai A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

Table 2: Documented Gas Chromatography Parameters for this compound ontosight.ai

| Parameter | Specification |

|---|---|

| Column Type | Capillary |

| Active Phase | 5% Phenyl methyl siloxane |

| Retention Index (I) | 2070 (non-polar column) |

| Carrier Gas | Helium or Nitrogen |

| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) |

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, should chiral centers be introduced into the molecule through synthetic modification (e.g., substitution on the cyclohexane (B81311) ring or derivatization of the amide), the resulting enantiomers would require chiral chromatography for their separation and quantification.

Chiral separation can be achieved using either chiral HPLC or chiral GC. The most common approach involves the use of a chiral stationary phase (CSP). These phases are based on a chiral selector, such as derivatives of polysaccharides (e.g., cellulose (B213188) or amylose), cyclodextrins, or proteins, which are immobilized onto a solid support like silica (B1680970) gel. nih.govnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. snnu.edu.cnmdpi.com The development of a chiral separation method would involve screening various CSPs and mobile phases to find a system that provides baseline resolution of the enantiomeric peaks. nih.gov

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS/MS) for Trace Analysis in Chemical Studies

For trace-level analysis in complex chemical or biological matrices, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are essential.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS ) are powerful tools for analyzing this compound, especially in samples where high background interference is expected. chromatographyonline.com After separation via HPLC, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this class of compound, generating protonated molecules ([M+H]+). vliz.be Atmospheric pressure chemical ionization (APCI) can also be effective and may be less susceptible to matrix effects in certain sample types. nih.govscirp.org For highly selective quantification, tandem mass spectrometry (MS/MS) is used. In this mode, the precursor ion (the [M+H]+ ion of the analyte) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and allows for extremely low detection limits. scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS are equally powerful for volatile analytes. As established, this compound is amenable to GC. nist.gov Coupling GC with MS allows for definitive identification based on both retention time and the mass spectrum. Electron Ionization (EI) is the most common ionization technique in GC-MS, which produces a characteristic fragmentation pattern that serves as a chemical fingerprint for the compound. The NIST WebBook contains the electron ionization mass spectrum for this compound, which can be used for library matching and confirmation of its identity. nist.gov For trace analysis, operating the GC-MS in Selected Ion Monitoring (SIM) mode, where only a few characteristic ions are monitored, enhances sensitivity. semanticscholar.orgmdpi.com Further selectivity and sensitivity can be achieved with a GC-MS/MS system using MRM transitions.

Table 3: Parameters for Hyphenated Mass Spectrometry Techniques

| Technique | Ionization Mode | Mass Analyzer Mode | Application |

|---|---|---|---|

| LC-MS/MS | ESI or APCI | MRM | Trace quantification in complex liquid matrices. |

| GC-MS | EI | Full Scan or SIM | Identification and quantification in clean samples. |

| GC-MS/MS | EI | MRM | Ultra-trace quantification in complex volatile samples. |

Electrochemical Methods for Characterization and Redox Behavior Investigations

Electrochemical methods can provide valuable insights into the redox properties of this compound. Techniques such as cyclic voltammetry (CV) can be used to probe the oxidation and reduction potentials of the molecule. This information is useful for understanding its electronic structure and potential involvement in electron transfer reactions.

For this compound, the electroactive portion of the molecule is the chlorophenyl group. The amide and cyclohexyl groups are generally not electroactive within typical potential windows. The electrochemical behavior would likely involve the oxidation or reduction of the aromatic ring. beilstein-journals.org In a cyclic voltammetry experiment, a potential is swept across a working electrode, and the resulting current is measured. The appearance of peaks in the voltammogram indicates redox events occurring at specific potentials. The position of these peaks can be influenced by the solvent, supporting electrolyte, and the pH of the solution. researchgate.net While specific electrochemical data for this compound is not documented in the searched literature, studies on similar chlorophenyl compounds show that they undergo redox processes, suggesting that this compound would also be electrochemically active. beilstein-journals.orgelectrochemsci.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium Acetate |

| Formic Acid |

| Helium |

| Methanol |

| Nitrogen |

| 2-Chlorophenylhydrazine hydrochloride |

| 3-Chlorophenylhydrazine hydrochloride |

| 4-Chloroaniline |

| 4-Chlorophenylhydrazine hydrochloride |

Exploration of Chemical Space and Analogue Design

Systematic Modification of the Cyclohexane (B81311) Ring System

Altering the size of the cycloalkane ring is a common strategy to probe the spatial requirements of a binding pocket or to modify the compound's physical properties. Replacing the six-membered cyclohexane ring with a five-membered cyclopentane (B165970) ring results in N-(3-chlorophenyl)cyclopentanecarboxamide. nist.gov This analog, with the molecular formula C12H14ClNO, presents a slightly different conformational profile due to the increased ring strain and reduced puckering of the cyclopentane ring compared to the stable chair conformation of cyclohexane. nist.govnih.gov The synthesis of related 1-arylcyclopentane-1-carboxylic acids has been achieved through the alkaline hydrolysis of the corresponding nitriles, which can then be converted to the desired amides. researchgate.net Conversely, expanding the ring to a seven-membered cycloheptane (B1346806) to form N-(3-chlorophenyl)cycloheptanecarboxamide introduces greater conformational flexibility, which can impact binding affinity and metabolic stability. The synthesis of such derivatives can be accomplished by reacting the appropriate cycloalkanecarbonyl chloride with 3-chloroaniline (B41212).

Table 1: Comparison of Cycloalkane Ring Analogs

| Compound Name | Molecular Formula | Ring System | Key Structural Feature |

|---|---|---|---|

| N-(3-chlorophenyl)cyclohexanecarboxamide | C13H16ClNO | Cyclohexane | Six-membered aliphatic ring nist.gov |

| N-(3-chlorophenyl)cyclopentanecarboxamide | C12H14ClNO | Cyclopentane | Five-membered aliphatic ring nist.gov |

Introduction of Diverse Substituents on the Cyclohexane Ring

Placing substituents on the cyclohexane ring offers a method to explore specific interactions and modify properties like lipophilicity and solubility. For instance, the synthesis of 4-(4-chlorophenyl)cyclohexane carbohydrazide (B1668358) derivatives has been reported, indicating that substitution on the cyclohexane ring is a viable synthetic strategy. researchgate.net While this example involves a different aryl substituent, the principle of modifying the cyclohexane ring holds. Introducing groups such as methyl, hydroxyl, or amino at various positions (e.g., C2, C3, C4) of the cyclohexane ring in this compound could lead to analogs with altered biological activity profiles or pharmacokinetic properties. The synthesis of such substituted analogs can be complex, often requiring stereocontrolled methods to obtain specific diastereomers. google.com

Diversification of the Aryl Moiety

The 3-chlorophenyl group is a critical component, and its modification is a key area for analog design.

Shifting the position of the chlorine atom on the phenyl ring or replacing it with other halogens can significantly alter the electronic properties and binding interactions of the molecule.

Positional Isomers : The 2-chloro (ortho) and 4-chloro (para) isomers, N-(2-chlorophenyl)cyclohexanecarboxamide and N-(4-chlorophenyl)cyclohexanecarboxamide respectively, are common analogs. evitachem.commdpi.com The position of the chlorine atom affects the molecule's dipole moment and the steric environment around the amide bond. The synthesis of the 2-chloro analog can be achieved by reacting 2-chlorobenzoyl chloride with cyclohexylamine. evitachem.com

Halogen Variations : Replacing the chlorine atom with other halogens like bromine or iodine allows for a systematic study of the "halogen bond," a non-covalent interaction that can influence binding affinity. The N-(3-bromophenyl)cyclohexanecarboxamide analog is a known compound. nih.gov Further variation can be seen in the N-(3-iodophenyl)cyclopentanecarboxamide, which combines a change in the halogen with a modification of the cycloalkane ring. chemscene.com

Table 2: Aryl Halogen Analogs of N-Aryl Cyclohexanecarboxamides

| Compound Name | Molecular Formula | Aryl Substituent | Position of Halogen |

|---|---|---|---|

| N-(2-chlorophenyl)cyclohexanecarboxamide | C13H16ClNO | 2-chlorophenyl | Ortho evitachem.com |

| This compound | C13H16ClNO | 3-chlorophenyl | Meta nist.gov |

| N-(4-chlorophenyl)cyclohexanecarboxamide | C13H17ClN2O | 4-chlorophenyl | Para nih.gov |

Introduction of Other Aromatic and Heteroaromatic Systems

Replacing the 3-chlorophenyl ring with entirely different aromatic or heteroaromatic systems can lead to compounds with novel properties. Research has been conducted on a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives where the aryl group includes phenyl, o-tolyl, p-tolyl, methoxyphenyl, and naphthalen-1-yl. nih.govmdpi.com Although these are thioamide derivatives, the syntheses demonstrate the feasibility of incorporating diverse aromatic systems. The condensation of cyclohexanecarbonyl isothiocyanate with an appropriate primary amine (like naphthylamine) yields these analogs. mdpi.com The introduction of heteroaromatic rings, such as pyridine (B92270), has also been explored in related structures, for example, in the development of smoothened antagonists for the Hedgehog signaling pathway. cambridgemedchemconsulting.com

Amide Linker Modifications and Bioisosteric Replacements (e.g., thiocarbamoyl derivatives)

The amide bond is a central, structurally important linker, but it can be susceptible to enzymatic cleavage. Modifying or replacing this linker is a key strategy in drug design to improve metabolic stability and other pharmacokinetic parameters. cambridgemedchemconsulting.comnih.gov

Thiocarbamoyl Derivatives : A direct modification is the replacement of the carbonyl oxygen with a sulfur atom, creating a thioamide. A series of N-(arylcarbamothioyl)cyclohexanecarboxamides, including the N-(3-chlorophenylcarbamothioyl)cyclohexanecarboxamide derivative, have been synthesized and characterized. nih.govmdpi.com These are typically prepared by reacting cyclohexanecarbonyl chloride with potassium thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with the desired aniline (B41778) derivative. mdpi.com

Bioisosteric Replacements : Bioisosteres are functional groups that possess similar physicochemical properties to another group and can produce similar biological effects. cambridgemedchemconsulting.com The amide bond can be replaced by a variety of bioisosteres to enhance metabolic stability. nih.govdrughunter.com Common replacements include stable heterocyclic rings like 1,2,3-triazoles, oxadiazoles, and imidazoles. cambridgemedchemconsulting.comnih.gov For example, 1,2,4-oxadiazoles have been used successfully as amide bioisosteres to improve the metabolic stability of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov Other non-classical bioisosteres include trifluoroethylamine groups, which mimic the electronics of the carbonyl group while being resistant to proteolysis. drughunter.com The application of these strategies to this compound could yield novel compounds with improved drug-like properties.

Table 3: Amide Linker Modifications

| Modification Type | Example Functional Group | Key Advantage |

|---|---|---|

| Thioamide | -C(=S)NH- | Altered electronic and hydrogen bonding properties |

| Heterocyclic Bioisostere | 1,2,4-Oxadiazole | Increased metabolic stability nih.gov |

| Heterocyclic Bioisostere | 1,2,3-Triazole | Resistance to hydrolysis, ease of synthesis cambridgemedchemconsulting.com |

High-Throughput Synthesis and Screening for Chemical Libraries in Academic Contexts

The exploration of the chemical space surrounding a lead compound, such as this compound, is a critical step in modern drug discovery and chemical biology. In academic research, high-throughput synthesis (HTS) and screening of chemical libraries offer a powerful strategy to rapidly generate and evaluate a multitude of structural analogues. This approach accelerates the identification of compounds with improved potency, selectivity, or other desirable properties, and helps to elucidate structure-activity relationships (SAR).

The core principle of generating a chemical library around the this compound scaffold involves the systematic variation of its constituent parts: the cyclohexanecarboxamide (B73365) core, the 3-chlorophenyl moiety, and the amide linker. Academic laboratories often employ parallel synthesis techniques to efficiently create a large number of derivatives. uniroma1.it This can be achieved through the use of multi-well plates (96, 384, or even 1536 wells), where each well serves as a miniature reaction vessel for the synthesis of a unique compound. nih.govnih.gov

A common strategy for synthesizing a library of this compound analogues is through amide bond formation. This typically involves reacting a library of diverse carboxylic acids with 3-chloroaniline or reacting cyclohexanecarboxylic acid with a library of substituted anilines. The use of automated liquid handling systems and robotic platforms can significantly streamline this process, from dispensing reagents to purifying the final products. nih.gov

Once synthesized, these chemical libraries are subjected to high-throughput screening against a specific biological target or in a phenotypic assay. combichemistry.com These screens are designed to rapidly assess the biological activity of each compound in the library. For instance, if the parent compound is known to inhibit a particular enzyme, the library of analogues would be screened for their ability to inhibit the same enzyme, often using fluorescence- or luminescence-based assays that are amenable to automation. nih.gov

Detailed Research Findings

While specific high-throughput screening data for a library based on this compound is not extensively published in publicly accessible academic literature, we can extrapolate from research on analogous N-substituted carboxamide libraries to illustrate the process and potential outcomes.

For example, a study on a library of N-substituted quinoxaline-2-carboxamides evaluated their antimycobacterial activity. nih.gov In such a study, a library of analogues would be synthesized in parallel and then screened against Mycobacterium tuberculosis. The results would typically be presented as the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria.

In a hypothetical high-throughput screen of a library of this compound analogues against a target enzyme, the data would likely be presented as the percentage of inhibition at a fixed concentration. Hits from this primary screen would then be subjected to secondary screens to determine their half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.

The following interactive data tables represent hypothetical findings from such a high-throughput synthesis and screening effort in an academic setting.

Table 1: Representative Analogues from a Hypothetical N-Aryl Cyclohexanecarboxamide Library

This table showcases a small, representative selection of analogues that could be synthesized in a high-throughput manner, varying the substitution on the phenyl ring.

| Compound ID | Phenyl Ring Substitution | Molecular Formula | Molecular Weight ( g/mol ) |

| Lib-001 | 4-fluoro | C₁₃H₁₅ClFNO | 255.72 |

| Lib-002 | 4-methoxy | C₁₄H₁₈ClNO₂ | 267.75 |

| Lib-003 | 3,4-dichloro | C₁₃H₁₄Cl₂NO | 271.17 |

| Lib-004 | 4-trifluoromethyl | C₁₄H₁₅ClF₃NO | 305.72 |

| Lib-005 | 4-nitro | C₁₃H₁₅ClN₂O₃ | 282.72 |

Table 2: Hypothetical High-Throughput Screening Results for N-Aryl Cyclohexanecarboxamide Analogues against Target X

This table illustrates potential primary screening data for the library against a hypothetical enzyme target, "Target X." The data shows the percentage of enzyme inhibition at a fixed compound concentration (e.g., 10 µM).

| Compound ID | Phenyl Ring Substitution | % Inhibition at 10 µM | Hit ( >50% Inhibition) |

| This compound (Parent) | 3-chloro | 65 | Yes |

| Lib-001 | 4-fluoro | 72 | Yes |

| Lib-002 | 4-methoxy | 45 | No |

| Lib-003 | 3,4-dichloro | 85 | Yes |

| Lib-004 | 4-trifluoromethyl | 78 | Yes |

| Lib-005 | 4-nitro | 21 | No |

Table 3: Secondary Screen - IC₅₀ Determination for Selected Hits

Compounds identified as "hits" in the primary screen would be selected for further analysis to determine their potency (IC₅₀ value).

| Compound ID | Phenyl Ring Substitution | IC₅₀ (µM) for Target X |

| This compound (Parent) | 3-chloro | 8.2 |

| Lib-001 | 4-fluoro | 5.6 |

| Lib-003 | 3,4-dichloro | 1.8 |

| Lib-004 | 4-trifluoromethyl | 4.1 |

These data, although hypothetical, are representative of the type of results generated in academic high-throughput screening campaigns. The findings from such a study would provide valuable structure-activity relationship (SAR) insights. For instance, the hypothetical data in the tables suggest that electron-withdrawing groups on the phenyl ring may enhance the inhibitory activity against "Target X." The 3,4-dichloro substituted analogue (Lib-003) shows a significant improvement in potency over the parent compound. Such insights are crucial for guiding the design of the next generation of more effective compounds. nih.gov The ability to rapidly synthesize and screen large numbers of analogues is a cornerstone of modern chemical biology and drug discovery in the academic setting. nih.govresearchgate.net

Advanced Research Applications and Future Directions

Application as a Chemical Probe for Molecular Target Identification and Binding Studies (in vitro, non-pharmacological context)

In the realm of chemical biology, the identification of molecular targets for bioactive compounds is a critical step. Chemical probes, which are often analogs of a parent compound modified with a reporter tag (e.g., a fluorescent group), are invaluable tools in this endeavor. While direct studies employing N-(3-chlorophenyl)cyclohexanecarboxamide as a chemical probe are not yet prevalent in the literature, the structural scaffold of N-aryl amides lends itself to such applications.

The design and synthesis of fluorescence-labeled analogs of bioactive molecules is a well-established strategy for visualizing their distribution and localization within cells. For instance, fluorescently tagged versions of compounds like TAK-779 have been developed to study their cellular penetration and interaction with organelles such as microtubules. mdpi.com A similar approach could be applied to this compound. By attaching a fluorescent moiety, such as a coumarin (B35378) or a BODIPY dye, to either the cyclohexyl ring or the phenyl group, researchers could create a probe to investigate its cellular uptake and binding partners in a non-pharmacological context. These studies are crucial for understanding the compound's fundamental biological interactions, which could inform future research into its potential activities.

Integration into Material Science Research

The field of material science continuously seeks new organic molecules with tunable properties for the development of advanced materials. Carboxamides, as a class of compounds, are recognized for their utility as building blocks in functional materials, including liquid crystals, photovoltaic materials, and sensors. jocpr.com The rigid N-aryl amide linkage in this compound, combined with the conformational flexibility of the cyclohexyl ring, suggests its potential for creating materials with interesting organizational properties.

For example, the introduction of this compound as a monomeric unit could lead to the synthesis of novel polymers. The specific stereochemistry of the cyclohexyl ring and the electronic nature of the 3-chlorophenyl group could influence the polymer's chain packing and, consequently, its bulk properties. Furthermore, the potential for this molecule to self-assemble through hydrogen bonding and π-π stacking interactions could be exploited in the design of organic semiconductors or liquid crystalline phases. Research into N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are structurally similar, has shown that these molecules can adopt stable conformations and participate in intermolecular hydrogen bonding, properties that are desirable in the construction of ordered materials. mdpi.comnih.gov

Role in Catalyst Design and Ligand Development for Metal Complexes

The amide functionality is a common feature in ligands used in coordination chemistry and catalysis. Carboxamide-based ligands are known to form stable complexes with a variety of metal ions, and these complexes can exhibit catalytic activity in a range of chemical transformations. researchgate.net The nitrogen and oxygen atoms of the amide group in this compound can act as a bidentate ligand, coordinating to a metal center.

The synthesis and characterization of Ni(II) and Cu(II) complexes with N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives have been reported, demonstrating the ability of this class of compounds to coordinate with transition metals. researchgate.net These complexes can exhibit interesting geometries, such as square-planar or tetrahedral, which are crucial for their catalytic performance. While specific catalytic applications of this compound complexes have not been detailed, the general utility of related N-aryl amide complexes in catalysis suggests this as a promising area for future investigation. For example, such complexes could be explored as catalysts for cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the ligand, influenced by the 3-chloro substituent, could be fine-tuned to modulate the reactivity of the metal center.

Emerging Research Areas and Unexplored Scientific Opportunities in Synthetic Organic Chemistry

The development of novel synthetic methodologies is a cornerstone of organic chemistry. While the synthesis of this compound itself is straightforward, the functionalization of this scaffold presents numerous opportunities for creating a diverse library of derivatives with potentially new properties.

Recent advances in C-H activation and late-stage functionalization could be applied to selectively modify both the cyclohexyl and the phenyl rings. For instance, the arylation of amides has been a subject of intense research, with methods being developed for the gold-catalyzed N-arylation of amides in unprotected peptides. nju.edu.cn Such techniques could potentially be adapted to further functionalize the amide nitrogen of this compound or related starting materials.

Moreover, the synthesis of derivatives with additional functional groups could open up new avenues of research. The preparation of N-substituted benzimidazole-derived carboxamides has been shown to yield compounds with interesting biological activities. nih.gov Similarly, the synthesis of 2-substituted-((N,N-disubstituted)-1,3-benzoxazole)-5-carboxamides has led to the discovery of potent anti-inflammatory agents. nih.gov These examples highlight the potential for creating novel molecules based on the this compound core structure.

Below is a table summarizing potential synthetic modifications and their corresponding research opportunities:

| Synthetic Modification | Potential Research Opportunity | Relevant Analogue Studies |

| Functionalization of the cyclohexyl ring | Exploration of stereochemical effects on biological activity or material properties. | General studies on substituted cyclohexanes. |